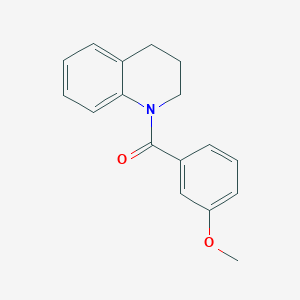
1-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-アニソイルテトラヒドロキノリン は、以下の構造を持つ化学化合物です。
Structure:C8H9NO2
これは、3-メトキシベンゾイル基と融合したテトラヒドロキノリン環から構成されています。この組み合わせにより、化合物は興味深い特性を示します。
準備方法
合成経路::
フリーデル・クラフツアシル化:
- 工業規模での生産は、通常、収率と効率を最適化した同じ合成経路に従います。
3. 化学反応解析
1-(3-メトキシベンゾイル)-1,2,3,4-テトラヒドロキノリンは、さまざまな反応を起こします。
酸化: 対応するキノリン誘導体に酸化できます。
還元: カルボニル基の還元により、対応するアルコールが生成されます。
置換: ベンゾイル基は求核剤(アミン、ヒドラジンなど)を使用して置換することができ、その特性を変更できます。
一般的な試薬には、ルイス酸(アシル化用)、還元剤(水素化リチウムアルミニウムなど)、求核剤が含まれます。
4. 科学研究の用途
1-(3-メトキシベンゾイル)-1,2,3,4-テトラヒドロキノリンは、以下のような用途があります。
医薬品化学: その構造的特徴により、潜在的な薬剤を設計するための足場として役立ちます。
光物理学的研究: その蛍光特性は、分子間相互作用の研究に役立ちます。
高分子化学: 光電子用途のために、共役高分子に組み込むことができます。
化学反応の分析
Types of Reactions
Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce methanol-substituted quinoline derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
作用機序は、特定の用途によって異なります。その構造モチーフは、酵素や受容体などの生体標的との潜在的な相互作用を示唆しています。
6. 類似化合物の比較
類似化合物: その他のテトラヒドロキノリンおよびベンゾイル置換キノリン。
独自性: 3-メトキシベンゾイル基とテトラヒドロキノリン環の組み合わせは、関連化合物とは異なります。
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methanone and methoxyphenyl groups.
Isoquinoline: A structural isomer of quinoline with different biological activities.
3-Methoxybenzaldehyde: A compound with a similar methoxyphenyl group but lacking the quinoline moiety.
Uniqueness
Methanone, (3,4-dihydro-1(2H)-quinolinyl)(3-methoxyphenyl) is unique due to the combination of the quinoline and methoxyphenyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
3,4-dihydro-2H-quinolin-1-yl-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H17NO2/c1-20-15-9-4-7-14(12-15)17(19)18-11-5-8-13-6-2-3-10-16(13)18/h2-4,6-7,9-10,12H,5,8,11H2,1H3 |
InChIキー |
QWAFFOCOBWNZAI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


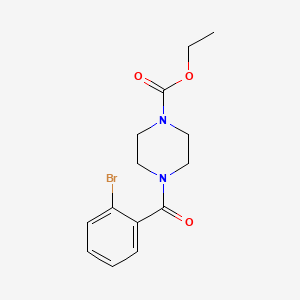
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11025965.png)
![4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide](/img/structure/B11025971.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B11025976.png)
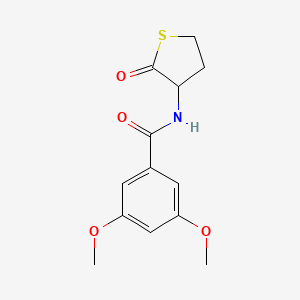
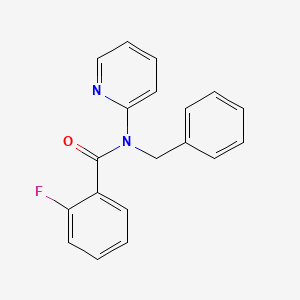
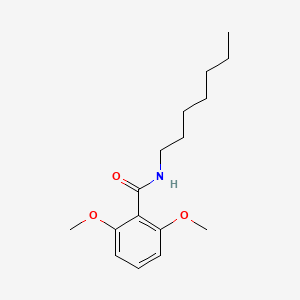
![Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11025998.png)

![N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide](/img/structure/B11026014.png)
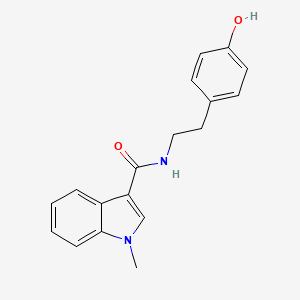
![N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B11026040.png)
![Cyclopropyl(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B11026048.png)
![N-{4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11026056.png)
